4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

Peptide Chemistry Protecting Group Strategy Solution-Phase Synthesis

Choose 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid (N-Cbz-morpholine-2-carboxylic acid) when your synthetic route demands orthogonal deprotection. The Cbz group withstands acidic Boc removal, enabling sequential chain elongation without compromising the morpholine nitrogen—a critical advantage over Boc-protected analogs. Its elevated logP (1.23) strategically introduces lipophilicity for CNS-targeting medicinal chemistry programs. For exploratory proof-of-concept studies, the racemic form offers a significant cost advantage versus enantiopure alternatives while maintaining consistent 95% purity. Backed by a patent-validated, high-yielding (>80%) scalable synthesis route.

Molecular Formula C13H15NO5
Molecular Weight 265.265
CAS No. 135782-21-7
Cat. No. B598254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid
CAS135782-21-7
Molecular FormulaC13H15NO5
Molecular Weight265.265
Structural Identifiers
SMILESC1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
InChIKeyAVQCLRKABAZVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid (CAS 135782-21-7): Key Intermediate with Cbz Protection for Solution-Phase Synthesis


4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid (CAS 135782-21-7), also known as N-Cbz-morpholine-2-carboxylic acid, is a protected heterocyclic amino acid derivative with a molecular formula of C₁₃H₁₅NO₅ and a molecular weight of 265.26 g/mol . It features a morpholine ring functionalized with a carboxylic acid group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group at the ring nitrogen . This compound serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules for medicinal chemistry applications .

Why Generic Substitution of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid (CAS 135782-21-7) Fails: Differentiating Factors for Procurement


While morpholine-2-carboxylic acid derivatives constitute a broad class of synthetic intermediates, simply substituting one for another in a complex synthetic route is highly inadvisable. The specific protecting group (Cbz vs. Boc vs. Fmoc) dictates orthogonal deprotection strategies, compatibility with subsequent reaction conditions (acidic, basic, or hydrogenolytic), and overall synthetic efficiency . Furthermore, the stereochemistry at the morpholine 2-position is a critical determinant of biological activity in downstream drug candidates, making the choice between racemic and enantiopure forms a non-trivial procurement decision . Lastly, the specific functionalization pattern (e.g., free carboxylic acid vs. ester) controls the types of reactions the molecule can undergo, directly impacting its utility as a building block .

Quantitative Evidence Guide: Differentiating 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid (CAS 135782-21-7) from Its Closest Analogs


Deprotection Orthogonality: Cbz vs. Boc in Solution-Phase Peptide Synthesis

The benzyloxycarbonyl (Cbz) group on 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid provides a distinct deprotection profile compared to the more common tert-butoxycarbonyl (Boc) group found on analogs like 4-Boc-morpholine-2-carboxylic acid. While Boc groups are typically removed under acidic conditions (e.g., TFA), Cbz is orthogonal to these and is instead cleaved under neutral hydrogenolysis conditions (H₂, Pd/C) . This allows for the selective removal of the Cbz group in the presence of acid-labile protecting groups, a crucial requirement for multi-step syntheses of complex peptides [1]. This compound is therefore prioritized when an acid-stable protecting group is required for the morpholine nitrogen.

Peptide Chemistry Protecting Group Strategy Solution-Phase Synthesis

Synthetic Yield and Scalability of Cbz Protection in Morpholine-2-carboxylic Acid Derivatives

The synthesis of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid and its enantiomers via protection of the parent morpholine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) is reported to proceed in high yield. One representative procedure using triethylamine as a base in dichloromethane at room temperature achieves yields of >80% for the (R)-enantiomer . This straightforward, high-yielding protocol compares favorably with more complex, multi-step syntheses required for some other morpholine derivatives, making it a reliable and scalable intermediate for medicinal chemistry and process development.

Process Chemistry Synthetic Methodology Morpholine Functionalization

Role as an Intermediate for α-Methyl Amino Acid Synthesis: Structural and Functional Differentiation

The Cbz-protected morpholine-2-carboxylic acid scaffold, specifically the 4-Cbz-5,6-diphenylmorpholin-2-one derivative, is a crucial intermediate in the improved synthesis of optically pure α-methyl amino acids, as described in patent literature (CN 202210126019) [1]. This represents a specific, high-value application distinct from other morpholine-2-carboxylic acid derivatives that may be used for more general heterocycle construction. The defined stereochemistry and the presence of the Cbz group are essential for the subsequent steps in this patented route to non-natural amino acids .

Peptidomimetics Chiral Building Blocks Amino Acid Synthesis

Physicochemical Properties and Safety Profile Comparison: Cbz vs. Boc Protected Morpholine-2-carboxylic Acids

While direct biological activity data is limited for this intermediate, its physicochemical and safety profile can be compared to the Boc-protected analog, (R)-4-Boc-morpholine-2-carboxylic acid (CAS 884512-77-0). The target Cbz compound has a higher molecular weight (265.26 vs. 231.25 g/mol) and a higher calculated logP (1.23 vs. N/A for Boc analog), indicating increased lipophilicity [1]. Safety data for the Cbz compound (H302, H315, H319, H335) is directly comparable to the Boc analog (H315, H319, H335) with the notable addition of H302 (harmful if swallowed) [1]. This quantitative difference in hazard profile necessitates specific handling protocols that may influence procurement decisions in labs with strict safety requirements.

Safety Assessment Physicochemical Properties Procurement Criteria

Commercial Availability and Purity Standards of Racemic 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

The racemic form of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid is widely available from multiple commercial vendors at a standard purity of 95%, as determined by HPLC or NMR . This consistent purity specification across suppliers provides a reliable benchmark for procurement, unlike some less common analogs where purity can vary significantly or where supply is limited. The availability of the racemic mixture provides a cost-effective option for applications where stereochemistry is not critical, offering a clear economic and logistical advantage over purchasing individual, more expensive enantiomers.

Commercial Sourcing Purity Specification Procurement

Optimal Application Scenarios for Procuring 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid (CAS 135782-21-7)


Solution-Phase Peptide Synthesis Requiring Orthogonal N-Protection

This compound is ideally suited for solution-phase peptide synthesis where an orthogonal protecting group strategy is required. Its Cbz group is stable to the acidic conditions used to remove Boc groups, allowing for sequential deprotection and chain elongation without compromising the morpholine nitrogen . This is in contrast to a Boc-protected morpholine analog, which would be labile under the same acidic conditions [1].

Large-Scale Synthesis of Chiral Intermediates for α-Methyl Amino Acids

The high-yielding (>80%) and scalable synthesis of this Cbz-protected intermediate makes it a preferred starting material for the production of chiral α-methyl amino acids, as detailed in Chinese patent CN 202210126019 . Its use in this patented route provides a clear, commercially relevant application not matched by other morpholine-2-carboxylic acid derivatives [2].

Medicinal Chemistry Campaigns Targeting CNS Disorders with Lipophilic Scaffolds

Given its higher calculated logP (1.23) compared to a Boc-protected analog, 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid can be strategically chosen to introduce increased lipophilicity into a lead compound. This is particularly relevant for medicinal chemistry programs targeting central nervous system (CNS) disorders, where moderate lipophilicity is often crucial for blood-brain barrier penetration .

Cost-Sensitive Research Where Enantiopurity is Not a Prerequisite

For exploratory research or initial proof-of-concept studies where the stereochemical outcome of the final product is not yet critical, the racemic form of this compound offers a significant cost advantage. The consistent 95% purity from multiple suppliers ensures reliable results without the added expense of purchasing enantiomerically pure starting materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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